N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c27-21(24-15-7-8-19-20(12-15)31-11-10-30-19)14-32-22-17-5-1-2-6-18(17)26(23(28)25-22)13-16-4-3-9-29-16/h3-4,7-9,12H,1-2,5-6,10-11,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAXYWPWUVHYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Synthesis of the Hexahydroquinazolin Ring: This involves the condensation of an appropriate amine with a diketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxin and hexahydroquinazolin intermediates through a sulfanyl linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Example :
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Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
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Product : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Sulfur Oxidation | 30% H₂O₂, CH₂Cl₂, 25°C | Sulfoxide intermediate | |
| Further Oxidation | Excess mCPBA, 0°C → RT | Sulfone derivative |
The benzodioxin ring is stable under mild oxidative conditions but may undergo ring-opening with strong oxidizers like KMnO₄.
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions.
Example :
-
Reagent : Alkyl halides (e.g., methyl iodide) or amines
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Product : Thioether replacement with alkyl/amine groups
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| SN2 Displacement | NaH, DMF, CH₃I | Methyl-substituted acetamide | |
| Amine Substitution | Piperidine, 60°C | Piperidine-sulfanyl conjugate |
Hydrolysis of Acetamide
The acetamide (-NHCO-) group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Carboxylic acid derivative | |
| Basic Hydrolysis | 2M NaOH, EtOH/H₂O, 80°C | Sodium carboxylate |
Electrophilic Aromatic Substitution (Furan Ring)
The furan-2-ylmethyl group participates in electrophilic substitutions at the 5-position:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro-furan adduct | |
| Bromination | Br₂, AcOH, 50°C | 5-Bromo-furan adduct |
Reduction Reactions
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Hexahydroquinazolin Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the quinazolinone moiety.
-
Amide Reduction : LiAlH₄ converts the acetamide to a secondary amine.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Quinazolinone Reduction | 10% Pd-C, H₂ (1 atm), EtOH | Dihydroquinazolin derivative | |
| Acetamide Reduction | LiAlH₄, THF, reflux | Ethylamine derivative |
Cycloaddition Reactions (Furan)
The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, Δ | Bicyclic adduct |
Functionalization of the Benzodioxin Ring
-
Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from oxygen atoms .
-
Halogenation : Cl₂/FeCl₃ introduces chlorine at the 6-position .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C | Catechol derivative | |
| Chlorination | Cl₂, FeCl₃, 40°C | 6-Chloro-benzodioxin |
Stability Under Thermal and pH Conditions
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Thermal Decomposition : Degrades above 250°C, forming CO₂ and sulfur oxides .
-
pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 11) conditions .
Key Challenges and Considerations
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Steric Hindrance : Bulky substituents on the hexahydroquinazolin ring may slow nucleophilic substitutions .
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Regioselectivity : Electrophilic substitutions on the furan ring favor the 5-position due to electronic effects .
-
Side Reactions : Over-oxidation of sulfur or ring-opening of benzodioxin requires careful stoichiometric control .
Experimental validation using HPLC, NMR, and mass spectrometry is critical to confirm reaction outcomes . Future studies should explore catalytic asymmetric reactions and biocatalytic modifications for pharmaceutical applications.
Scientific Research Applications
Antidiabetic Potential
Research indicates that derivatives of benzodioxins exhibit significant antidiabetic properties. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]dioxin have been screened against α-glucosidase and acetylcholinesterase enzymes. These studies suggest that such compounds may serve as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their inhibitory effects on these enzymes .
Antimicrobial Activity
The structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} suggest potential antimicrobial properties. Variants of this compound have shown efficacy against various bacterial strains in preliminary studies. The presence of the furan moiety is particularly noteworthy as it is known to enhance bioactivity against microbial pathogens .
Neuroprotective Effects
The neuroprotective effects of compounds containing benzodioxin structures have been documented in several studies. These compounds may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Study 1: Antidiabetic Activity Screening
A study conducted on a series of benzodioxin derivatives demonstrated their ability to inhibit α-glucosidase activity significantly. Among these derivatives, the compound featuring the furan substituent exhibited the highest inhibitory effect (IC50 values indicating potent activity). This suggests a promising avenue for developing new antidiabetic medications derived from this chemical scaffold .
Case Study 2: Neuroprotective Mechanisms
In vitro studies have indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels within neuronal cells .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural elements with several derivatives reported in the literature. Below is a comparative analysis of its features against related molecules:
Structural and Functional Group Comparison
Key Observations
Scaffold Influence: The hexahydroquinazolinone core in the target compound may enhance binding to kinase or protease targets compared to triazole () or thiadiazole () scaffolds, which are typically associated with antimicrobial activity .
Substituent Effects :
- The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to bulkier naphthyl () or methoxyphenyl () substituents .
- The sulfanyl acetamide bridge is a common feature across analogs, suggesting its role in facilitating hydrogen bonding or hydrophobic interactions with biological targets .
Biological Activity Trends: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show enhanced antimicrobial activity, while bulky substituents (e.g., naphthyl in ) may reduce bioavailability . Computational predictions (e.g., CCS values in ) suggest the target compound may exhibit favorable membrane permeability compared to ’s quinazolinone analog .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a synthetic compound that exhibits various biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides and sulfanyl groups. The synthesis typically involves:
- Formation of the benzodioxin moiety : Starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with sulfonyl chlorides in an alkaline medium.
- Substitution reactions : Subsequent reactions with substituted acetamides to introduce the furan and hexahydroquinazoline components .
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM). The compound showed substantial inhibition in vitro studies.
- Acetylcholinesterase (AChE) : While the compound displayed weaker inhibitory effects against AChE compared to α-glucosidase, it still holds potential for neuroprotective applications .
Antitumor Activity
Compounds containing a benzodioxane moiety have been reported to possess antitumor properties. In particular:
- Sulfonamide derivatives : Many sulfonamides exhibit broad-spectrum antitumor activity. The synthesized compound may share similar properties due to its structural similarities with known antitumor agents .
Anti-inflammatory and Hepatoprotective Effects
The benzodioxane structure is associated with various biological activities:
- Anti-inflammatory : Compounds with this moiety have shown promise in reducing inflammation.
- Hepatoprotective : Certain derivatives have been noted for their ability to protect liver cells from damage .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} to target enzymes. These studies suggest that the compound binds effectively to the active sites of α-glucosidase and AChE, corroborating the observed enzyme inhibition results .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Diabetes Management : In vitro studies demonstrated that derivatives of this compound could lower blood glucose levels by inhibiting α-glucosidase.
- Neurodegenerative Diseases : The weak AChE inhibition suggests potential use in Alzheimer's disease treatment strategies.
Q & A
Q. What synthetic methodologies are commonly employed for benzodioxin-containing acetamide derivatives?
The synthesis typically involves nucleophilic substitution reactions. For example, derivatives are synthesized by reacting a benzodioxin-amine precursor (e.g., 2,3-dihydrobenzo[1,4]dioxin-6-amine) with sulfonyl chlorides or bromoacetamides in polar aprotic solvents like DMF. Lithium hydride or sodium carbonate is often used to deprotonate the amine, facilitating sulfonamide or thioacetamide bond formation. Reaction progress is monitored via TLC, and products are isolated by precipitation in ice-water .
Q. How is structural characterization performed for this class of compounds?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=O, S=O).
- 1H-NMR to resolve aromatic protons, methylene groups, and sulfanyl/acetamide linkages.
- CHN elemental analysis to verify stoichiometry.
- X-ray crystallography (for crystalline derivatives) to elucidate intermolecular interactions, such as CH–O hydrogen bonds and π–π stacking .
Advanced Research Questions
Q. How can multi-step synthesis yields be optimized for bromoacetamide intermediates?
Bayesian optimization and heuristic algorithms are effective for identifying optimal reaction conditions (e.g., temperature, stoichiometry, solvent ratios) with minimal experimental runs. For instance, iterative feedback loops using design-of-experiments (DoE) principles can maximize yields in reactions involving bromoacetamide coupling .
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or compound purity. Researchers should:
Q. How can computational modeling predict biological activity?
Molecular docking and MD simulations are used to assess binding affinity to target enzymes (e.g., α-glucosidase or acetylcholinesterase). Key steps include:
Q. What green chemistry approaches apply to synthesizing sulfanylacetamide derivatives?
Click chemistry using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a sustainable method. For example:
- React azidoacetamides with alkynes in water/ethanol mixtures.
- Use L-sodium ascorbate and CuSO4·5H2O as a catalytic system.
- Achieve high regioselectivity and yield under mild conditions .
Methodological Notes
- Spectral Data Interpretation : For NMR, split peaks in the δ 3.5–4.5 ppm range often correspond to benzodioxin methylene groups, while sulfanyl protons appear near δ 2.8–3.2 ppm .
- Crystallography : CH–O interactions (2.8–3.0 Å) and π–π stacking (3.5–4.0 Å) stabilize crystal lattices in sulfonamide derivatives .
- Yield Optimization : Bayesian optimization reduces experimental iterations by 30–50% compared to traditional grid searches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
